molecular formula C18H15N3O2 B11522981 1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11522981
M. Wt: 305.3 g/mol
InChI Key: ROZXTCBFTJJRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines a triazole ring fused with a quinoline moiety, and is further substituted with a 2,3-dimethoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to partially or fully reduced triazole derivatives.

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C18H15N3O2/c1-22-15-9-5-7-13(17(15)23-2)18-20-19-16-11-10-12-6-3-4-8-14(12)21(16)18/h3-11H,1-2H3

InChI Key

ROZXTCBFTJJRFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN=C3N2C4=CC=CC=C4C=C3

Origin of Product

United States

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